molecular formula C17H23N3O4 B2877326 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea CAS No. 2034204-61-8

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea

Cat. No. B2877326
CAS RN: 2034204-61-8
M. Wt: 333.388
InChI Key: WECLMXJJXQSCIR-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,5-Dioxopyrrolidin-1-yl . This parent compound is used in the synthesis of various pharmaceuticals and has a molecular weight of 305.28 . It is typically stored in an inert atmosphere and under -20°C .


Synthesis Analysis

While specific synthesis methods for “1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea” are not available, related compounds have been synthesized using optimized coupling reactions .


Molecular Structure Analysis

The parent compound, 2,5-Dioxopyrrolidin-1-yl, has a linear formula of C12H19NO8 . The InChI code is 1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 .


Physical And Chemical Properties Analysis

The parent compound, 2,5-Dioxopyrrolidin-1-yl, is a colorless to yellow liquid or semi-solid or solid or lump .

Scientific Research Applications

Anticonvulsant Research

This compound has been studied for its potential as an anticonvulsant. Researchers have synthesized a series of hybrid pyrrolidine-2,5-dione derivatives, including this compound, which demonstrated potent anticonvulsant properties . These compounds showed broad-spectrum activity in animal seizure models, such as the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model in mice. The studies suggest that these derivatives could be promising candidates for the development of new anticonvulsant therapies.

Pain Management Studies

The anticonvulsant derivatives have also shown effectiveness in pain models. For instance, one of the compounds in the series was effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model in mice . This indicates that the compound could have applications in managing various types of pain, including neuropathic pain.

Voltage-Gated Sodium Channels Interaction

Previous studies on related compounds have indicated that they interact with voltage-gated sodium channels at high concentrations . This interaction is significant because it can influence the development of drugs that target these channels, which are crucial in the propagation of electrical signals in the nervous system.

Calcium Channel Inhibition

The compound has been associated with the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This is particularly important because L-type calcium channels are involved in numerous physiological processes, including muscle contraction, hormone or neurotransmitter release, and gene expression.

Metabolic Stability and Hepatotoxicity

One of the derivatives was found to have high metabolic stability on human liver microsomes and negligible hepatotoxicity . This makes it a suitable candidate for further drug development, as metabolic stability and low toxicity are desirable attributes for pharmaceutical compounds.

Cytochrome P450 Enzyme Interaction

The compound exhibited relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 compared to reference compounds . This is a crucial consideration in drug development since these enzymes play a significant role in drug metabolism and can affect the pharmacokinetics of a drug.

Safety and Hazards

The parent compound, 2,5-Dioxopyrrolidin-1-yl, has been classified with the GHS07 pictogram and has a signal word of warning . Hazard statements include H315-H319 .

Future Directions

While specific future directions for “1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea” are not available, research into related compounds has shown promise in the development of new, more effective, and/or safer therapeutics .

properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-15-6-7-16(22)20(15)11-13-24-12-10-19-17(23)18-9-8-14-4-2-1-3-5-14/h1-5H,6-13H2,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECLMXJJXQSCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-phenethylurea

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